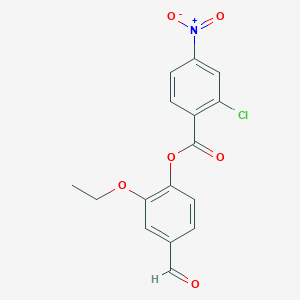methylene diacetate](/img/structure/B5887748.png)
[4-(acetyloxy)-3-methoxyphenyl](pyrimidin-2-yl)methylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(acetyloxy)-3-methoxyphenyl](pyrimidin-2-yl)methylene diacetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Pyrimethanil, and it belongs to the pyrimidine fungicides family. Pyrimethanil has a wide range of applications, including crop protection, food preservation, and pharmaceuticals. In
Mechanism of Action
Pyrimethanil acts by inhibiting the respiratory chain in fungi. It specifically targets the cytochrome bc1 complex, which is essential for fungal respiration. Pyrimethanil binds to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and inhibiting fungal respiration. This leads to the accumulation of reactive oxygen species, which ultimately leads to fungal cell death.
Biochemical and Physiological Effects:
Pyrimethanil has been shown to have minimal toxicity in mammals. However, it has been shown to have some adverse effects on non-target organisms, such as earthworms and bees. Pyrimethanil has also been shown to have some environmental persistence, which can lead to its accumulation in soil and water.
Advantages and Limitations for Lab Experiments
Pyrimethanil is a well-established antifungal compound that has been extensively studied. It is commercially available, and its synthesis is well-established. Pyrimethanil is also relatively inexpensive, which makes it an attractive compound for lab experiments. However, Pyrimethanil has some limitations, including its potential adverse effects on non-target organisms and its environmental persistence.
Future Directions
There are several future directions for Pyrimethanil research. One potential area of research is the development of Pyrimethanil derivatives that are more effective against fungal pathogens. Another potential area of research is the development of Pyrimethanil formulations that are more environmentally friendly. Additionally, Pyrimethanil research can be expanded to explore its potential applications in other fields, such as pharmaceuticals and biotechnology.
Conclusion:
In conclusion, Pyrimethanil is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Pyrimethanil has been extensively studied for its antifungal properties and its potential application in food preservation. Pyrimethanil acts by inhibiting the respiratory chain in fungi, and it has minimal toxicity in mammals. Pyrimethanil has several advantages, including its well-established synthesis and its relatively low cost. However, Pyrimethanil has some limitations, including its potential adverse effects on non-target organisms and its environmental persistence. There are several future directions for Pyrimethanil research, including the development of Pyrimethanil derivatives and formulations and the exploration of its potential applications in other fields.
Synthesis Methods
Pyrimethanil is synthesized through a multistep process that involves the reaction of 2-cyanopyrimidine with 4-(acetyloxy)-3-methoxybenzaldehyde in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with acetic anhydride and a base to yield Pyrimethanil. The synthesis of Pyrimethanil is a well-established process, and it is commercially available.
Scientific Research Applications
Pyrimethanil has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal pathogens, including Botrytis cinerea, Penicillium expansum, and Rhizoctonia solani. Pyrimethanil has also been studied for its potential application in food preservation. It has been shown to be effective in controlling the growth of fungi in fruits and vegetables, thereby increasing their shelf life.
properties
IUPAC Name |
[4-[diacetyloxy(pyrimidin-2-yl)methyl]-2-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-11(21)25-15-7-6-14(10-16(15)24-4)18(26-12(2)22,27-13(3)23)17-19-8-5-9-20-17/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEYVTLLBNTQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(C2=NC=CC=N2)(OC(=O)C)OC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Acetyloxy)-3-methoxyphenyl](pyrimidin-2-yl)methanediyl diacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chlorobenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5887665.png)



![4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5887693.png)
![2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5887699.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B5887708.png)




![2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)
![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)
